(1-Fenilciclopropil)hidrazina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

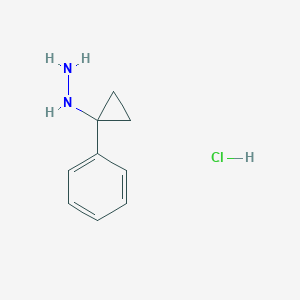

(1-Phenylcyclopropyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of hydrazine and features a cyclopropyl group attached to a phenyl ring

Aplicaciones Científicas De Investigación

(1-Phenylcyclopropyl)hydrazine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropyl and phenyl groups into target molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex compounds.

Mecanismo De Acción

Mode of Action

It’s worth noting that hydrazine derivatives are known to react with aldehydes and ketones to form oximes or hydrazones . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, but specific details are currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylcyclopropyl)hydrazine;hydrochloride typically involves the reaction of phenylcyclopropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: Phenylcyclopropylamine and hydrazine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Procedure: Phenylcyclopropylamine is added to a solution of hydrazine in hydrochloric acid. The mixture is stirred and heated to facilitate the reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of (1-Phenylcyclopropyl)hydrazine;hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

(1-Phenylcyclopropyl)hydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce hydrazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine: Similar in structure but lacks the cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl group.

Hydrazine: The parent compound without the phenyl and cyclopropyl groups.

Uniqueness

(1-Phenylcyclopropyl)hydrazine;hydrochloride is unique due to the presence of both phenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Actividad Biológica

(1-Phenylcyclopropyl)hydrazine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

(1-Phenylcyclopropyl)hydrazine; hydrochloride is characterized by a cyclopropane ring fused with a phenyl group and a hydrazine moiety. The structural rigidity of the cyclopropane contributes to its unique electronic properties, enhancing its interaction with biological targets.

Pharmacological Activities

Research has indicated that derivatives of phenylcyclopropane compounds exhibit a wide range of pharmacological activities:

- Anti-inflammatory : Compounds derived from this scaffold have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antitumor : Some studies report effective inhibition of cancer cell proliferation, particularly in leukemia cell lines such as U937 .

- Antidepressant : The compound's ability to modulate serotonin receptors suggests potential antidepressant properties .

- Antimicrobial : Preliminary studies indicate antibacterial and antifungal activities, warranting further investigation into their mechanisms .

The biological activity of (1-Phenylcyclopropyl)hydrazine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : The compound has been identified as a selective agonist for the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control .

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular proliferation and survival, contributing to its antitumor effects .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of (1-Phenylcyclopropyl)hydrazine; hydrochloride derivatives on human myeloid leukemia cells. The results demonstrated a marked decrease in cell viability at low micromolar concentrations, indicating potent antitumor activity without significant cytotoxicity to normal cells .

Case Study 2: Neuropharmacological Effects

In an experimental model assessing cognitive function, compounds based on (1-Phenylcyclopropyl)hydrazine exhibited enhanced cognitive performance in tasks related to memory and learning. This suggests potential applications in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

(1-phenylcyclopropyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUHGCWQYAXQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.